molecular formula C16H14FN3O2S B2767361 4-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851987-71-8

4-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No. B2767361
CAS RN: 851987-71-8
M. Wt: 331.37
InChI Key: MQCHNQBEAKTUTL-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide” is likely to be an organic compound containing several functional groups. These include a fluoro group, a methoxy group, a methyl group, a benzothiazole ring, and a benzohydrazide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole ring and the benzohydrazide group suggests that the compound may have a complex, multi-ring structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the fluoro group might make the compound more reactive towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

One study discusses the synthesis of 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, synthesized via microwave-aided hydrazinolysis followed by acylation using 4-fluorobenzoyl chloride at low temperature (Santosa et al., 2019). This highlights the importance of fluoro-substituted benzohydrazides in synthetic chemistry and their potential as intermediates for further chemical transformations.

Applications in Sensing and Imaging

Fluorophores derived from benzothiazole analogs, such as 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole, have been prepared and found applicable as fluorescent probes for sensing magnesium and zinc cations, as well as for pH sensing due to their sensitivity to pH changes and large fluorescence enhancement under basic conditions (Tanaka et al., 2001). This suggests potential research applications of 4-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide in the development of new sensing materials for metal ions and pH.

Antitumor and Antimicrobial Properties

Compounds containing benzothiazole units have shown promise in antitumor and antimicrobial research. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and found potently cytotoxic in vitro against specific human breast cancer cell lines, while being inactive against other cancer and nonmalignant cell lines, indicating selective antitumor properties (Hutchinson et al., 2001). Furthermore, novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives have demonstrated promising analgesic, antifungal, antibacterial, and antiproliferative activities (Vijaya Raj et al., 2007). These findings suggest potential research applications of the compound in exploring new antitumor and antimicrobial agents.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would involve interacting with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is highly reactive or toxic, it could pose a risk to health and safety .

Future Directions

The future research directions for this compound could involve studying its potential uses, such as in medicine or industry, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

4-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c1-9-3-8-12(22-2)13-14(9)23-16(18-13)20-19-15(21)10-4-6-11(17)7-5-10/h3-8H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCHNQBEAKTUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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